1-Ethyl-2-(4-methylphenyl)benzimidazole
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Overview
Description
1-Ethyl-2-(4-methylphenyl)benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole core with an ethyl group at the 1-position and a 4-methylphenyl group at the 2-position.
Mechanism of Action
Target of Action
For instance, some benzimidazole derivatives have been found to inhibit FtsZ, a key functional protein in bacterial cell division .
Mode of Action
Benzimidazole derivatives are known to act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the synthesis of bacterial cell walls , which could potentially affect various biochemical pathways related to cell wall biosynthesis and maintenance.
Pharmacokinetics
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may have favorable adme properties .
Result of Action
Given the known antimicrobial activity of some benzimidazole derivatives , it is possible that 1-Ethyl-2-(4-methylphenyl)benzimidazole may also exhibit antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(4-methylphenyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as nitriles, imidates, or orthoesters . This reaction typically requires heating under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the synthesis of benzimidazole derivatives often involves the use of high-throughput methods and continuous flow reactors to optimize yield and efficiency. The use of metal-free novel routes, such as the accelerated microdroplet synthesis, has also been explored for the rapid and efficient production of benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(4-methylphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-Ethyl-2-(4-methylphenyl)benzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Ethyl-2-(4-methylphenyl)benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
2-(Substituted-phenyl)benzimidazole: Exhibits a range of biological activities depending on the nature of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-ethyl-2-(4-methylphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-3-18-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLJMQIZFOJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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